![molecular formula C23H22N2O5S2 B3536214 1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3536214.png)
1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two sulfonyl groups attached to a benzimidazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with 1,3-dihydro-2H-benzimidazol-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in mass spectrometric analysis.
Uniqueness
1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one stands out due to its dual sulfonyl groups and benzimidazole core, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
1,3-bis[(2,5-dimethylphenyl)sulfonyl]benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-9-11-17(3)21(13-15)31(27,28)24-19-7-5-6-8-20(19)25(23(24)26)32(29,30)22-14-16(2)10-12-18(22)4/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDSAXLXWHGWQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=CC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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